5-Cyclopropoxy-4-fluoro-2-(methylthio)pyridine
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Overview
Description
5-Cyclopropoxy-4-fluoro-2-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H10FNOS and a molecular weight of 199.25 g/mol This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-fluoro-2-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-4-fluoro-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methylsulfanyl groups, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-4-fluoro-2-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological processes and interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy, fluorine, and methylsulfanyl groups contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
5-Cyclopropoxy-4-fluoro-2-(methylsulfanyl)pyridine can be compared with other similar compounds, such as:
- 4-Cyclopropoxy-5-fluoro-2-(methylsulfanyl)pyridine
- 4-Cyclopropoxy-2-fluoro-5-(methylsulfanyl)pyridine
These compounds share similar structural features but differ in the position of the substituents on the pyridine ring
Properties
Molecular Formula |
C9H10FNOS |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoro-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10FNOS/c1-13-9-4-7(10)8(5-11-9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
QLBJPLWTJSOJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=C1)F)OC2CC2 |
Origin of Product |
United States |
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